Isogentisin is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1 and 3 and a methoxy group at position 7. It has a role as an EC 1.4.3.4 (monoamine oxidase) inhibitor and a plant metabolite. It is a member of xanthones, a polyphenol and an aromatic ether.
Isogentisin
CAS No.: 491-64-5
Cat. No.: VC0530904
Molecular Formula: C14H10O5
Molecular Weight: 258.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 491-64-5 |
---|---|
Molecular Formula | C14H10O5 |
Molecular Weight | 258.23 g/mol |
IUPAC Name | 1,3-dihydroxy-7-methoxyxanthen-9-one |
Standard InChI | InChI=1S/C14H10O5/c1-18-8-2-3-11-9(6-8)14(17)13-10(16)4-7(15)5-12(13)19-11/h2-6,15-16H,1H3 |
Standard InChI Key | FVIYCYAHKMJVJK-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O |
Canonical SMILES | COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O |
Appearance | Solid powder |
Melting Point | 241°C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Isogentisin belongs to the xanthone class of compounds, featuring a tricyclic aromatic system (C14H10O5) with hydroxyl groups at positions 1 and 3 and a methoxy group at position 7 . Its IUPAC name, 1,3-dihydroxy-7-methoxyxanthen-9-one, reflects this substitution pattern. The molecular weight is 258.23 g/mol, and its CAS registry number is 491-64-5 .
Stereochemical Considerations
While isogentisin itself lacks chiral centers, its glycosylated derivatives, such as isogentisin 3-O-glucoside (C20H20O10), exhibit stereochemical complexity. The glucoside variant includes a β-D-glucopyranosyl unit attached to the hydroxyl group at position 3, contributing to its increased molecular weight (420.4 g/mol) .
Physicochemical Properties
The compound’s solubility profile is influenced by its phenolic hydroxyl groups, rendering it moderately soluble in polar solvents like methanol and ethanol but poorly soluble in water . Its UV-Vis spectrum shows characteristic absorption bands at 254 nm and 310 nm, typical of xanthones with conjugated π-systems .
Table 1: Key Physicochemical Parameters of Isogentisin
Property | Value | Source |
---|---|---|
Molecular Formula | C14H10O5 | |
Molecular Weight | 258.23 g/mol | |
Melting Point | 245–247°C (decomposes) | |
logP (Octanol-Water) | 2.1 (Predicted) | |
UV λmax (MeOH) | 254 nm, 310 nm |
Natural Occurrence and Biosynthetic Pathways
Botanical Sources
Isogentisin is predominantly found in Gentianaceae family plants, including:
These species accumulate isogentisin in their roots and aerial parts, often alongside related secoiridoids like gentiopicroside .
Biosynthesis
The compound originates from the shikimate pathway via intermediate phenylpropanoids. Key steps include:
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Chorismic acid conversion to m-hydroxybenzoic acid
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Prenylation and cyclization to form the xanthone backbone
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O-Methylation at position 7 by SAM-dependent methyltransferases
Recent transcriptomic analyses of Gentiana lutea have identified candidate genes encoding cytochrome P450 enzymes responsible for hydroxylation at positions 1 and 3 .
Extraction and Isolation Methodologies
Advanced Extraction Strategies
Ultrasound-assisted extraction (UAE) with hydroxypropyl-β-cyclodextrin (HPβCD) has emerged as a superior method. A 2022 study optimized parameters using response surface methodology (RSM) :
Table 2: Optimal UAE Conditions for Isogentisin Extraction
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Temperature | 74.9°C | Positive linear |
Time | 32.6 min | Quadratic |
HPβCD Concentration | 3.01% (w/v) | Synergistic |
This protocol increased isogentisin yield to 0.51 mg/g dry weight, representing a 4.3-fold enhancement over conventional methods .
Pharmacological Activities
Antioxidant Capacity
Using the ORAC (Oxygen Radical Absorbance Capacity) assay, isogentisin exhibited an activity of 8.2 ± 0.3 μmol TE/mg, surpassing reference antioxidants like Trolox . This activity correlates with its ability to chelate ferrous ions (IC50 = 28.4 μM) .
Anti-Inflammatory Effects
In LPS-stimulated macrophages, isogentisin (10–50 μM) dose-dependently inhibited:
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NO production (62% reduction at 50 μM)
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COX-2 expression (Western blot confirmed)
Therapeutic Applications and Future Directions
Dermatological Uses
Recent investigations highlight isogentisin’s potential in:
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Wound healing: Accelerates re-epithelialization via MMP-9 inhibition (Ki = 3.2 nM)
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Anti-photoaging: Reduces UVB-induced collagen degradation in human dermal fibroblasts
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Atopic dermatitis: Clinical trials underway with 1% isogentisin cream (NCT04877067)
Cardiovascular Protection
The endothelial-protective effects position isogentisin as a candidate for mitigating smoking-related atherosclerosis. Pharmacokinetic studies in rodents show favorable parameters:
Table 3: Pharmacokinetic Profile in Sprague-Dawley Rats
Parameter | Value (10 mg/kg oral) |
---|---|
Tmax | 1.8 ± 0.3 h |
Cmax | 2.4 ± 0.5 μg/mL |
AUC0–24 | 18.7 ± 3.2 μg·h/mL |
Half-life | 4.2 ± 0.7 h |
Challenges and Opportunities
While isogentisin’s low oral bioavailability (∼12%) currently limits systemic applications, nanoformulations using HPβCD complexes have increased solubility to 8.7 mg/mL—a 34-fold improvement over native compound . Future research should prioritize:
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Structure-activity relationship studies of synthetic analogs
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Large-scale cultivation of high-yield Gentiana variants
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Clinical validation of observed preclinical effects
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